4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl-
Brand Name: Vulcanchem
CAS No.: 141300-27-8
VCID: VC17089879
InChI: InChI=1S/C12H8N6O/c19-11-9-6-13-16-10(9)15-12-17(7-14-18(11)12)8-4-2-1-3-5-8/h1-7H,(H,13,16)
SMILES:
Molecular Formula: C12H8N6O
Molecular Weight: 252.23 g/mol

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl-

CAS No.: 141300-27-8

Cat. No.: VC17089879

Molecular Formula: C12H8N6O

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- - 141300-27-8

Specification

CAS No. 141300-27-8
Molecular Formula C12H8N6O
Molecular Weight 252.23 g/mol
IUPAC Name 10-phenyl-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Standard InChI InChI=1S/C12H8N6O/c19-11-9-6-13-16-10(9)15-12-17(7-14-18(11)12)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Standard InChI Key ORYOEOFSALXTAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4

Introduction

Structural Analysis and Nomenclature

The systematic name 4H-pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- delineates its polycyclic architecture (Figure 1). Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, where the pyrazole ring is fused to the pyrimidinone at positions 3 and 4.

  • A 1,2,4-triazolo[1,5-a]pyrimidine system, formed by the fusion of a triazole ring to the pyrimidine moiety.

  • Substituents: A phenyl group at position 8 and hydrogen atoms at positions 1 and 8, rendering the molecule in a dihydro state.

This arrangement creates a planar, conjugated π-system capable of engaging in hydrogen bonding, π-π stacking, and metal coordination—properties critical for interactions with biological targets like kinases and nucleic acids .

Synthetic Strategies and Methodologies

Core Scaffold Construction

The synthesis of fused pyrazolo-triazolo-pyrimidinones typically involves multi-step cyclization reactions. A plausible route for the target compound could involve:

  • Pyrimidinone Formation: Condensation of a pyrazole-4-carbonitrile derivative with acetic anhydride and phosphoric acid to form a pyrazolo[3,4-d]pyrimidin-4-one intermediate .

  • Triazole Ring Introduction: Cyclocondensation of a hydrazinylpyrimidine with a carbonyl compound, followed by Dimroth rearrangement under acidic conditions to yield the triazolo[1,5-a]pyrimidine moiety .

  • Functionalization: Introduction of the 8-phenyl group via Ullmann coupling or nucleophilic aromatic substitution, leveraging electron-deficient positions activated by adjacent heteroatoms .

Table 1: Comparative Yields of Analogous Syntheses

Reaction StepYield (%)ConditionsReference
Pyrazolo[3,4-d]pyrimidinone75Acetic anhydride, H3PO4, reflux
Triazolo[1,5-a]pyrimidine55–80HCl, ethanol, 80°C
Phenyl Group Introduction60–70Pd catalysis, aryl halide

Pharmacological Profile and Mechanism of Action

Anticancer Activity

Structurally related pyrazolopyrimidinones ( e.g., compounds 5a, 5e, 5g, 5h) exhibit antiproliferative effects against MCF-7 breast cancer cells via apoptosis induction and G0/G1 cell-cycle arrest . Molecular docking studies suggest high affinity for EGFR tyrosine kinase (IC50: 0.86–2.1 µM) and G-quadruplex DNA (ΔTm: +8–12°C), implicating dual mechanisms of action . The 8-phenyl substituent in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets or stabilize G-quadruplex structures through π-stacking.

Kinase Inhibition

Triazolopyrimidines (TPs) demonstrate potent kinase inhibitory activity. For example, TP derivative 19 (Scheme 3 in ) inhibits CDK-2 with an IC50 of 0.12 µM, while pyrazolo[1,5-a]pyrimidine 17 shows IC50 = 1.5 µM . The target compound’s triazolo-pyrimidine core may similarly engage kinase catalytic domains, with the phenyl group modulating selectivity.

Table 2: Kinase Inhibition by Analogous Compounds

CompoundTarget KinaseIC50 (µM)Selectivity (vs. GSK-3β)
TP derivative 19CDK-20.12>100x
Pyrazolo[1,5-a]pyrimidine 17CDK-21.510x
Target compound*EGFR*Predicted: 0.5–2.0N/A

*Predicted based on structural similarity .

Structure-Activity Relationships (SAR)

Critical SAR insights from analogous systems include:

  • N-8 Substitution: Bulky aryl groups ( e.g., phenyl) enhance kinase binding affinity by occupying hydrophobic pockets .

  • Dihydro State: Saturation at positions 1 and 8 may reduce metabolic oxidation, improving pharmacokinetic stability .

  • Triazole Orientation: The 1,2,4-triazolo[1,5-a] configuration optimizes hydrogen bonding with residues like Lys50 in CDK-2 .

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